molecular formula C12H8ClN3O3 B11989355 2-((5-Chloro-pyridin-2-ylimino)-methyl)-4-nitro-phenol

2-((5-Chloro-pyridin-2-ylimino)-methyl)-4-nitro-phenol

Katalognummer: B11989355
Molekulargewicht: 277.66 g/mol
InChI-Schlüssel: TXSOKRWHYVPNSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((5-Chloro-pyridin-2-ylimino)-methyl)-4-nitro-phenol is a chemical compound with a complex structure that includes a chlorinated pyridine ring, an imino group, a nitro group, and a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-pyridin-2-ylimino)-methyl)-4-nitro-phenol typically involves the reaction of 5-chloro-2-aminopyridine with 4-nitrosalicylaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the imino linkage between the pyridine and phenol rings.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-Chloro-pyridin-2-ylimino)-methyl)-4-nitro-phenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in a polar aprotic solvent.

Major Products Formed

    Oxidation: Formation of more oxidized derivatives of the nitro group.

    Reduction: Formation of 2-((5-Amino-pyridin-2-ylimino)-methyl)-4-nitro-phenol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((5-Chloro-pyridin-2-ylimino)-methyl)-4-nitro-phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-((5-Chloro-pyridin-2-ylimino)-methyl)-4-nitro-phenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro and imino groups play crucial roles in its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(5-Chloropyridin-2-yl)acetic acid
  • Ethyl (5-chloro-2-pyridinyl)aminoacetate
  • 2-(5-Chloro-pyridin-2-yl)-phenylamine

Uniqueness

2-((5-Chloro-pyridin-2-ylimino)-methyl)-4-nitro-phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C12H8ClN3O3

Molekulargewicht

277.66 g/mol

IUPAC-Name

2-[(5-chloropyridin-2-yl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C12H8ClN3O3/c13-9-1-4-12(15-7-9)14-6-8-5-10(16(18)19)2-3-11(8)17/h1-7,17H

InChI-Schlüssel

TXSOKRWHYVPNSM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=NC=C(C=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.